Bis(2-cyanoethyl)phosphinic acid

Catalog No.
S12914763
CAS No.
29623-83-4
M.F
C6H9N2O2P
M. Wt
172.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-cyanoethyl)phosphinic acid

CAS Number

29623-83-4

Product Name

Bis(2-cyanoethyl)phosphinic acid

IUPAC Name

bis(2-cyanoethyl)phosphinic acid

Molecular Formula

C6H9N2O2P

Molecular Weight

172.12 g/mol

InChI

InChI=1S/C6H9N2O2P/c7-3-1-5-11(9,10)6-2-4-8/h1-2,5-6H2,(H,9,10)

InChI Key

ZUGQSWRAGORZFB-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(CCC#N)O)C#N

Bis(2-cyanoethyl)phosphinic acid is an organophosphorus compound characterized by its unique chemical structure, which includes two cyanoethyl groups attached to a phosphinic acid moiety. Its chemical formula is C6H9N2O2P\text{C}_6\text{H}_9\text{N}_2\text{O}_2\text{P}, and it has a molecular weight of 174.12 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and material science, due to its reactivity and ability to participate in a range of

  • Phospha-Mannich Reaction: This reaction allows the formation of new carbon-phosphorus bonds, making it useful in synthesizing more complex phosphorus-containing compounds .
  • Arbuzov Reaction: In this reaction, the compound can react with alkyl halides to form phosphonates, which are valuable intermediates in organic synthesis .
  • Condensation Reactions: The presence of the cyanoethyl groups enables condensation reactions with various nucleophiles, leading to the formation of diverse derivatives .

Research on the biological activity of bis(2-cyanoethyl)phosphinic acid is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been studied for their antitumor and antimicrobial properties. The phosphinic acid group may contribute to biological interactions through enzyme inhibition or modulation of cellular pathways.

Several methods have been developed for synthesizing bis(2-cyanoethyl)phosphinic acid:

  • Direct Phosphinylation: This involves the reaction of phosphorus trichloride with cyanoethyl derivatives under controlled conditions.
  • Double Arbuzov Reaction: A method that allows for the synthesis of symmetric bis(cyanoalkyl)phosphinic acids from ammonium salts and appropriate alkyl halides .
  • Hydrolysis of Phosphonates: Starting from phosphonates, hydrolysis can yield bis(2-cyanoethyl)phosphinic acid.

Bis(2-cyanoethyl)phosphinic acid has several applications:

  • Organic Synthesis: Used as a reagent in the synthesis of phosphonates and other phosphorus-containing compounds.
  • Material Science: Potential use in creating polymers or materials with specific properties due to its reactive functional groups.
  • Pharmaceutical Chemistry: Investigated for potential roles in drug development due to its biological activity.

Interaction studies involving bis(2-cyanoethyl)phosphinic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in organic transformations and potential biological interactions. The unique structure allows it to participate in multiple pathways, making it a versatile compound in synthetic chemistry.

Several compounds share structural similarities with bis(2-cyanoethyl)phosphinic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Bis(2-cyanoethyl)phosphineC6H9N2PContains no oxygen; used primarily as a reducing agent
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramiditeC12H22N3O2PMore complex; used in nucleic acid synthesis
Bis(2-cyanoethyl) phosphonateC6H12N2O4PPhosphate group instead of phosphinic; used in agriculture

Uniqueness

Bis(2-cyanoethyl)phosphinic acid stands out due to its dual cyanoethyl groups, which enhance its reactivity compared to similar compounds. Its ability to participate in diverse reactions makes it particularly valuable in synthetic chemistry and potentially in biological applications.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

172.04016453 g/mol

Monoisotopic Mass

172.04016453 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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